Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and an ethyl ester group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride. This reaction yields Ethyl (4-fluorobenzoyl)acetate, which can then undergo further reactions to form the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with diamines via C-C bond cleavage to form benzimidazoles and perimidines.
Oxidative Cross-Coupling: It can undergo oxidative cross-coupling with indoles via dioxygen activation.
Cyclization Reactions: It can participate in cyclization reactions to form pyrones and other cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzofurazan oxide, diamines, and indoles. Reaction conditions often involve the use of bases such as sodium hydride and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include benzimidazoles, perimidines, hydroxybenzophenones, and pyrones .
Scientific Research Applications
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal centers in catalytic reactions, enhancing the efficiency and selectivity of these reactions . In biological systems, it may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A precursor in the synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate.
4-Fluorobenzoylacetone: Another fluorinated compound with similar chemical properties.
Benzimidazole Derivatives: Compounds formed from the condensation reactions involving this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in the ring structure. The introduction of a fluorobenzoyl group enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways involved in inflammation and cancer progression .
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
- Anti-inflammatory Effects : Compounds in the isoxazole class have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating a potential role in cancer therapy .
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of this compound and related compounds. Below is a summary of key findings:
Properties
Molecular Formula |
C14H12FNO4 |
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Molecular Weight |
277.25 g/mol |
IUPAC Name |
ethyl 5-(4-fluorobenzoyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12FNO4/c1-3-19-14(18)11-8(2)16-20-13(11)12(17)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
MSRLUEAQYFHXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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